molecular formula C24H20ClN3O2 B214186 4-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}-2-(2-furyl)quinoline

4-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}-2-(2-furyl)quinoline

Cat. No. B214186
M. Wt: 417.9 g/mol
InChI Key: BARKZZBVIZUDSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}-2-(2-furyl)quinoline, also known as CPQ, is a chemical compound that belongs to the class of quinoline-based drugs. CPQ has been found to have potential therapeutic benefits in the treatment of various diseases, including cancer, Alzheimer's disease, and schizophrenia.

Scientific Research Applications

4-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}-2-(2-furyl)quinoline has been extensively studied for its potential therapeutic applications. It has been found to have anti-cancer properties by inhibiting the growth of cancer cells. 4-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}-2-(2-furyl)quinoline has also shown promise in the treatment of Alzheimer's disease by reducing the accumulation of beta-amyloid plaques in the brain. Additionally, 4-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}-2-(2-furyl)quinoline has been found to have antipsychotic effects in the treatment of schizophrenia.

Mechanism of Action

The exact mechanism of action of 4-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}-2-(2-furyl)quinoline is still under investigation. However, it is believed that 4-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}-2-(2-furyl)quinoline works by inhibiting certain enzymes and receptors in the body, which leads to its therapeutic effects.
Biochemical and Physiological Effects:
4-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}-2-(2-furyl)quinoline has been found to have a range of biochemical and physiological effects. It has been shown to reduce the activity of certain enzymes that are involved in cancer cell growth. 4-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}-2-(2-furyl)quinoline has also been found to reduce the accumulation of beta-amyloid plaques in the brain, which is a hallmark of Alzheimer's disease. Additionally, 4-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}-2-(2-furyl)quinoline has been found to have antipsychotic effects by modulating certain receptors in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}-2-(2-furyl)quinoline is its potential therapeutic benefits in the treatment of various diseases. Additionally, 4-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}-2-(2-furyl)quinoline is relatively easy to synthesize in the laboratory. However, one limitation of 4-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}-2-(2-furyl)quinoline is its potential toxicity, which needs to be carefully monitored in lab experiments.

Future Directions

There are several future directions for research on 4-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}-2-(2-furyl)quinoline. One area of research is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and Alzheimer's disease. Additionally, more research is needed to understand the exact mechanism of action of 4-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}-2-(2-furyl)quinoline. Finally, future research should focus on developing safer and more effective derivatives of 4-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}-2-(2-furyl)quinoline for clinical use.
Conclusion:
In conclusion, 4-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}-2-(2-furyl)quinoline is a promising chemical compound that has potential therapeutic benefits in the treatment of various diseases. Its anti-cancer, anti-Alzheimer's, and antipsychotic effects have been extensively studied. While there are some limitations to its use in lab experiments, 4-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}-2-(2-furyl)quinoline remains an important area of research for future therapeutic development.

Synthesis Methods

4-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}-2-(2-furyl)quinoline can be synthesized using a multi-step process that involves the condensation of 2-furyl-2,3-dihydro-4-quinolone with 4-chlorobenzoyl chloride followed by the reaction with piperazine. The final product is then purified using column chromatography.

properties

Product Name

4-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}-2-(2-furyl)quinoline

Molecular Formula

C24H20ClN3O2

Molecular Weight

417.9 g/mol

IUPAC Name

[4-(4-chlorophenyl)piperazin-1-yl]-[2-(furan-2-yl)quinolin-4-yl]methanone

InChI

InChI=1S/C24H20ClN3O2/c25-17-7-9-18(10-8-17)27-11-13-28(14-12-27)24(29)20-16-22(23-6-3-15-30-23)26-21-5-2-1-4-19(20)21/h1-10,15-16H,11-14H2

InChI Key

BARKZZBVIZUDSV-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CO5

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CO5

Origin of Product

United States

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